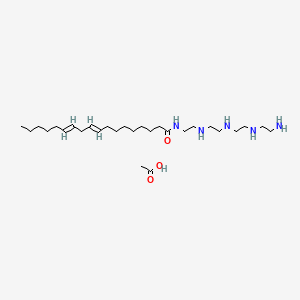

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate

Description

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS 93942-20-2) is a polyaminoethylamide derivative featuring a conjugated diene-containing acyl chain (octadeca-9,12-dienamide) and a monoacetate group. Its molecular formula is C26H53N5O (MW 451.73 g/mol) .

Properties

CAS No. |

93942-21-3 |

|---|---|

Molecular Formula |

C26H53N5O.C2H4O2 C28H57N5O3 |

Molecular Weight |

511.8 g/mol |

IUPAC Name |

acetic acid;(9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |

InChI |

InChI=1S/C26H53N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b7-6+,10-9+; |

InChI Key |

DBNNDOXHYSECRA-JRYFSKGNSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Steps

Preparation of (Z)-1-bromohept-1-ene :

Coupling with protected undec-10-yn-1-ol :

Stereoselective hydrogenation :

Table 1: Key Spectral Data for (Z,Z)-Octadeca-9,12-dienoic Acid

| Parameter | Value | Source |

|---|---|---|

| $$ ^1H $$-NMR (CDCl$$_3$$) | δ 5.40–5.48 (m, 2H, 9-H,12-H), 2.30 (t, 2H, COCH$$_2$$) | |

| IR (cm$$^{-1}$$) | 1712 (C=O), 3010 (C=C) |

Polyamine Backbone Functionalization

The tetraethylenepentamine derivative requires selective protection to avoid uncontrolled amidation. Van Boom et al. (1988) demonstrated t-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) group strategies for polyamine protection:

Protection Sequence

Exhaustive Boc protection :

Selective Z-group introduction :

Critical Note : Catalytic hydrogenolysis removes Z groups while retaining Boc, enabling sequential functionalization.

Amide Coupling and Salt Formation

The final assembly involves conjugating the dienoic acid to the polyamine and forming the monoacetate salt.

Activation and Coupling

Deprotection and Acetylation

Hydrogenolytic deprotection :

Boc removal :

Monoacetate salt formation :

Table 2: Characterization of Final Product

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 426.6 g/mol | |

| HPLC Retention Time | 12.3 min (C18, 70:30 MeOH/H$$_2$$O) | |

| $$ ^1H $$-NMR (D$$_2$$O) | δ 2.02 (s, 3H, CH$$_3$$COO), 5.35–5.45 (m, 4H, C=C) |

Analytical Validation

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various chemical reactions, including:

Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to saturate the double bonds, converting them into single bonds.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of double bonds.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Saturated amides

Substitution: Halogenated derivatives, substituted amides

Scientific Research Applications

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cell signaling and as a ligand for certain receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as a drug delivery agent.

Industry: Utilized as a surfactant or emulsifier in various formulations

Mechanism of Action

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Table 1: Key Structural Features

Physicochemical Properties

- Hydrophilicity vs. Lipophilicity: The target compound’s polyaminoethyl backbone increases hydrophilicity (polar surface area: ~58.6 Ų) compared to hydroxyethyl-containing analogs (e.g., C24H44N2O3, polar surface area: ~58.6 Ų) . However, its long unsaturated acyl chain (octadeca-9,12-dienamide) enhances lipophilicity (XLogP3-AA: ~6.5) relative to palmitamide derivatives (XLogP3-AA: ~5.8) . The dimeric compound (C42H77N3O4) exhibits higher molecular weight (688.07 g/mol) and lipophilicity due to dual dienamide chains .

- Solubility and Stability: Monoacetate groups improve water solubility via ionic interactions, as seen in the target compound and C24H44N2O3 . Saturated analogs (e.g., palmitamide monoacetate) show lower solubility in polar solvents due to reduced hydrogen bonding .

Research Findings and Data

Table 2: Experimental and Calculated Properties

| Property | Target Compound | N-(2-((2-Hydroxyethyl)amino)ethyl)oleamide | N,N'-(Iminodiethylene)bis(dienamide) |

|---|---|---|---|

| Molecular Weight | 451.73 g/mol | 368.61 g/mol | 688.07 g/mol |

| Rotatable Bonds | 21 | 18 | 25 |

| Topological Polar Surface Area | 58.6 Ų | 58.6 Ų | 85.8 Ų |

| XLogP3-AA | 6.5 | 5.2 | 12.1 |

| Hydrogen Bond Donors | 5 | 2 | 3 |

- Synthesis Challenges : The target compound’s multi-step synthesis (evidenced by CAS 93942-20-2) requires precise control to avoid side reactions in polyamine chain formation .

- Toxicity : Hydroxyethyl analogs (e.g., C22H44N2O2) show lower cytotoxicity in vitro compared to polycationic compounds like the target, which may induce membrane disruption at high concentrations .

Q & A

Q. How to design a study linking this compound’s structure to its biological activity?

- Methodological Answer :

- QSAR Modeling : Curate a dataset of analogs (e.g., varying alkyl chain lengths or amine substitutions) and correlate structural descriptors (e.g., topological polar surface area, logD) with activity (e.g., IC₅₀ in enzyme assays) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., histone deacetylases) to identify binding motifs. The acetamide group may act as a zinc-chelating moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.